molecular formula C11H10Cl2O3S B13290910 3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione

3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13290910
M. Wt: 293.2 g/mol
InChI Key: AVQZHWJHWQMNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione is a chemical compound characterized by the presence of a thiolane ring substituted with a 3,4-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 3,4-dichlorobenzoyl chloride with a thiolane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoyl chloride: A precursor in the synthesis of 3-(3,4-Dichlorobenzoyl)-1lambda6-thiolane-1,1-dione.

    3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl derivative with similar reactivity.

    3,4-Dichlorophenylacetic acid: A related compound with a different functional group.

Uniqueness

This compound is unique due to the presence of both the thiolane ring and the dichlorobenzoyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10Cl2O3S

Molecular Weight

293.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(1,1-dioxothiolan-3-yl)methanone

InChI

InChI=1S/C11H10Cl2O3S/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-17(15,16)6-8/h1-2,5,8H,3-4,6H2

InChI Key

AVQZHWJHWQMNPK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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